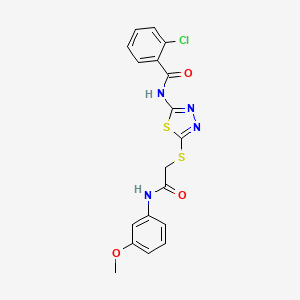

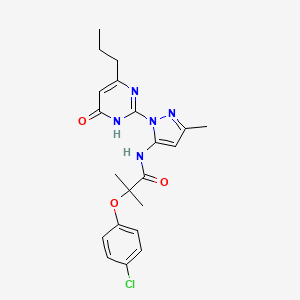

N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC-157 is a pentadecapeptide consisting of 15 amino acids, with a molecular weight of 1419.5355 g/mol. It has been found to have a wide range of beneficial effects on various physiological systems, including the gastrointestinal tract, central nervous system, cardiovascular system, and musculoskeletal system.

Mechanism of Action

The exact mechanism of action of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is not fully understood, but it is believed to exert its effects through multiple pathways. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to stimulate the production of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote angiogenesis and tissue repair. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide also appears to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Biochemical and Physiological Effects:

N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to promote wound healing, reduce inflammation, and improve tissue repair in various animal models. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has also been found to have neuroprotective effects, protecting against brain damage caused by ischemia and traumatic brain injury. Additionally, N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to have cardioprotective effects, improving cardiac function and reducing the risk of heart failure.

Advantages and Limitations for Lab Experiments

N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive peptide that can be synthesized in large quantities. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is also highly bioavailable, meaning that it can be easily absorbed and distributed throughout the body. However, one limitation of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.

Future Directions

There are several potential future directions for research on N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide. One area of interest is the potential use of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide for the treatment of inflammatory bowel disease (IBD). N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to have anti-inflammatory effects in the gastrointestinal tract, and several studies have suggested that it may be effective in treating IBD in animal models. Another area of interest is the potential use of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide for the treatment of musculoskeletal injuries. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to promote tissue repair and reduce inflammation in the musculoskeletal system, and several studies have suggested that it may be effective in treating injuries such as tendonitis and muscle strains. Finally, there is interest in exploring the potential use of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to have neuroprotective effects and may be effective in preventing or slowing the progression of these disorders.

Synthesis Methods

N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is synthesized in the laboratory using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in various animal models. It has been found to have a wide range of beneficial effects, including promoting wound healing, reducing inflammation, and improving tissue repair. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has also been shown to have neuroprotective effects, protecting against brain damage caused by ischemia and traumatic brain injury.

properties

IUPAC Name |

N-(1-benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c19-14-18(21-17(24)16-7-4-10-20-22-16)8-11-23(12-9-18)13-15-5-2-1-3-6-15/h1-7,10H,8-9,11-13H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDDFDRLQDKCEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)NC(=O)C2=NN=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

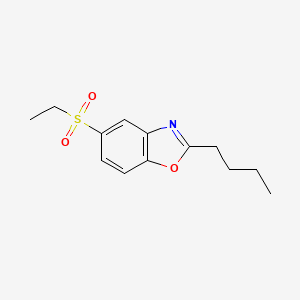

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole](/img/structure/B2369841.png)

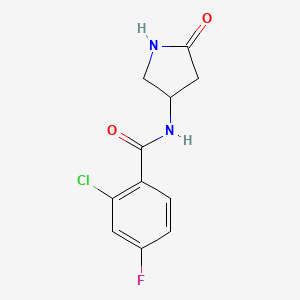

![N-[4-[[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2369847.png)

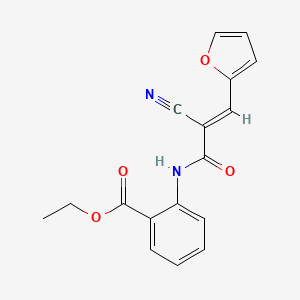

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2369850.png)

![3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2369859.png)